

# Comparative Analysis of PsaA's Adhesin Function with Other Pneumococcal Adhesins

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### Introduction

Streptococcus pneumoniae (the pneumococcus) is a major human pathogen, and its ability to adhere to host tissues is a critical first step in colonization and the subsequent development of diseases such as pneumonia, meningitis, and sepsis. This adhesion is mediated by a variety of surface-exposed proteins known as adhesins. This guide provides a comparative analysis of the adhesin function of Pneumococcal surface adhesin A (PsaA) alongside other key pneumococcal adhesins, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of associated biological pathways. While initially identified as an adhesin, PsaA is now primarily recognized as a crucial manganese transporter that indirectly influences adherence. This guide will explore this nuanced role in comparison to the more direct adhesive functions of other prominent pneumococcal adhesins.

# **Comparative Overview of Pneumococcal Adhesins**

The following table summarizes the key characteristics of PsaA and other major pneumococcal adhesins. While direct comparisons of binding affinities are limited by the availability of quantitative data for all adhesins, this table provides a comparative overview based on current research.



Adhesin	Primary Function	Host Receptor(s)	Binding Affinity (Kd)	Adhesion to A549 Lung Cells
PsaA	Manganese transport, indirect role in adhesion	E-cadherin, Annexin A2[1][2]	Not reported	Adherence of PsaA-negative mutants is significantly reduced[3]
PspA	Immune evasion, adhesion to dying cells	Lactoferrin, GAPDH[4][5]	$5.7 \times 10^{-8} \text{ M}$ and $2.74 \times 10^{-7} \text{ M}$ (to Lactoferrin)[4]	Adhesion of PspA mutants is significantly decreased[6]
PspC (CbpA)	Major adhesin, immune evasion	Polymeric Immunoglobulin Receptor (plgR), Vitronectin, Factor H[7][8]	Not reported	Adhesion of PspC mutants is significantly decreased[6]
Pili (Type 1)	Adhesion	Platelet endothelial cell adhesion molecule-1 (PECAM-1), polymeric immunoglobulin receptor (plgR)	Not reported	Piliated strains show enhanced adhesion
PsrP	Adhesion	Keratin 10	Not reported	Contributes to adhesion to lung cells
PavA	Adhesion	Fibronectin	Not reported	Contributes to adhesion to extracellular matrix



# Detailed Adhesin Profiles Pneumococcal surface adhesin A (PsaA)

PsaA is a highly conserved 37-kDa lipoprotein that is a component of an ABC transporter for manganese (Mn²+)[3]. Its role in adhesion is considered indirect. Mutations in the psaA gene lead to a significant reduction in the ability of S. pneumoniae to adhere to human nasopharyngeal and lung epithelial cells[3]. This is thought to be a consequence of the disruption of manganese homeostasis, which is crucial for various cellular processes, including the function of other surface proteins and resistance to oxidative stress. Some studies suggest that PsaA may be located beneath the pneumococcal capsule, questioning its role as a direct adhesin[3]. However, other research has identified direct interactions with host cell receptors Ecadherin and Annexin A2, suggesting a more complex role[1][2].

## Pneumococcal surface protein A (PspA)

PspA is a well-characterized virulence factor with a primary role in immune evasion. It inhibits the complement pathway and binds to human lactoferrin, an antimicrobial peptide found in mucosal secretions[4][9][10]. The binding affinity of PspA to lactoferrin has been determined to have two dissociation constants (Kd) of  $5.7 \times 10^{-8}$  M and  $2.74 \times 10^{-7}$  M, indicating a strong interaction[4]. More recently, PspA has been shown to function as an adhesin by binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the surface of dying host cells[5]. Studies using mutant strains have demonstrated that the absence of PspA leads to a significant decrease in adhesion to A549 lung epithelial cells[6].

## Pneumococcal surface protein C (PspC/CbpA)

PspC, also known as Choline-binding protein A (CbpA), is considered a major pneumococcal adhesin. It plays a crucial role in the colonization of the nasopharynx by binding to the polymeric immunoglobulin receptor (plgR) on the surface of epithelial cells[7][8]. This interaction can mediate the transcytosis of the bacteria across the epithelial barrier. PspC also binds to other host proteins, including vitronectin and complement factor H, contributing to both adhesion and immune evasion[7]. Similar to PspA, the deletion of the pspC gene results in a significant reduction in the adherence of S. pneumoniae to A549 cells[6].

## **Experimental Protocols**



## In Vitro Adhesion Assay to A549 Lung Epithelial Cells

This protocol is adapted from studies assessing pneumococcal adherence to the A549 human lung adenocarcinoma cell line.

#### Materials:

- A549 cell line (ATCC)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- · S. pneumoniae strains of interest
- Todd-Hewitt Broth supplemented with 0.5% yeast extract (THY)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Triton X-100
- Blood agar plates

#### Procedure:

- Cell Culture: Culture A549 cells in DMEM with 10% FBS in 24-well tissue culture plates until
  confluent.
- Bacterial Culture: Grow S. pneumoniae strains overnight in THY broth at 37°C with 5% CO<sub>2</sub>.
- Infection:
  - Wash the confluent A549 monolayers twice with PBS.
  - Add fresh, antibiotic-free DMEM to each well.
  - Dilute the overnight bacterial cultures in DMEM to the desired multiplicity of infection (MOI), typically 10-100.



- Add the bacterial suspension to the A549 cells and incubate for 1-2 hours at 37°C with 5% CO<sub>2</sub>.
- Washing: After incubation, gently wash the monolayers three to five times with PBS to remove non-adherent bacteria.
- Lysis and Plating:
  - Add a solution of 0.025% Triton X-100 in sterile water to each well to lyse the A549 cells and release the adherent bacteria.
  - Perform serial dilutions of the lysate in PBS.
  - Plate the dilutions onto blood agar plates and incubate overnight at 37°C with 5% CO<sub>2</sub>.
- Quantification: Count the colony-forming units (CFU) to determine the number of adherent bacteria. The percentage of adherence can be calculated by comparing the number of adherent bacteria to the initial inoculum.

# **Immunofluorescence Staining of Surface Adhesins**

This protocol allows for the visualization of adhesin localization on the pneumococcal surface.

#### Materials:

- S. pneumoniae strains
- Poly-L-lysine coated glass slides
- Primary antibodies specific to the adhesin of interest (e.g., anti-PsaA, anti-PspA)
- Fluorescently labeled secondary antibodies (e.g., FITC-conjugated goat anti-rabbit IgG)
- Paraformaldehyde (PFA)
- Bovine Serum Albumin (BSA)
- Mounting medium with DAPI



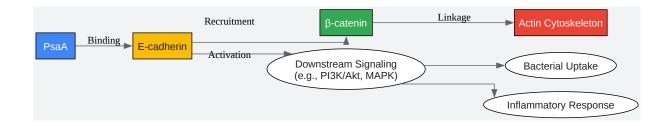
#### Procedure:

- Bacterial Preparation: Grow S. pneumoniae to mid-log phase in THY broth.
- Adhesion to Slides: Wash the bacteria in PBS and resuspend. Add the bacterial suspension to poly-L-lysine coated slides and allow them to adhere for 30 minutes.
- Fixation: Gently wash the slides with PBS and fix the bacteria with 4% PFA for 15 minutes.
- Blocking: Wash the slides with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the slides with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
- Secondary Antibody Incubation: Wash the slides with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
- Mounting and Visualization: Wash the slides with PBS and mount with a coverslip using
  mounting medium containing DAPI to stain the bacterial DNA. Visualize the slides using a
  fluorescence microscope.

# Signaling Pathways and Experimental Workflows PsaA-E-cadherin Interaction and Potential Signaling

The interaction of PsaA with E-cadherin on epithelial cells can potentially trigger intracellular signaling cascades that may influence bacterial uptake and the host's inflammatory response. While the precise downstream signaling from the PsaA-E-cadherin interaction is not fully elucidated, E-cadherin signaling in other contexts is known to involve pathways that regulate cell adhesion, cytoskeletal arrangement, and cell proliferation.





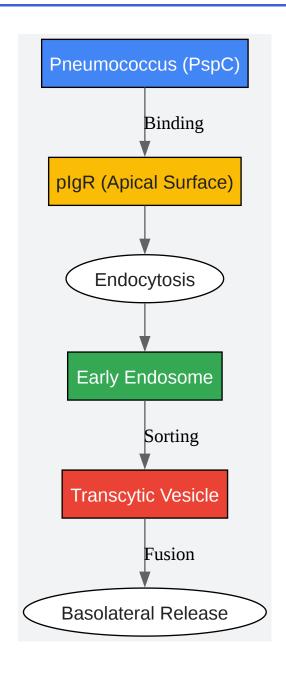
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Caption: Putative signaling pathway initiated by PsaA binding to E-cadherin.

## **PspC-plgR Mediated Transcytosis Workflow**

The binding of PspC to the polymeric immunoglobulin receptor (plgR) is a key mechanism for pneumococcal invasion of epithelial layers. This process, known as transcytosis, allows the bacteria to move from the apical to the basolateral side of the epithelium.





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Caption: Experimental workflow of PspC-mediated transcytosis via plgR.

### Conclusion

While PsaA's primary role is in manganese acquisition, its indirect but significant impact on pneumococcal adherence underscores the intricate network of factors contributing to virulence. In contrast, adhesins like PspA and PspC have more direct and well-defined roles in binding to specific host receptors, facilitating colonization and immune evasion. A comprehensive understanding of the diverse mechanisms employed by these adhesins is crucial for the



development of novel anti-pneumococcal therapies, including protein-based vaccines and inhibitors of bacterial adhesion. Further research is needed to fully elucidate the quantitative binding dynamics and the complete signaling cascades initiated by these critical virulence factors.

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